
Methyl 2,5-difluoro-4-propoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,5-difluoro-4-propoxybenzoate is an organic compound with the molecular formula C11H12F2O3 and a molecular weight of 230.21 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a propoxy group. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2,5-difluoro-4-propoxybenzoate can be synthesized through several methods. One common method involves the esterification of 2,5-difluoro-4-propoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,5-difluoro-4-propoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Products include substituted benzoates with various functional groups.
Oxidation and Reduction Reactions: Products include alcohols, carboxylic acids, and other derivatives.
Hydrolysis: The major products are 2,5-difluoro-4-propoxybenzoic acid and methanol.
Applications De Recherche Scientifique
Methyl 2,5-difluoro-4-propoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of methyl 2,5-difluoro-4-propoxybenzoate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations. In drug development, its mechanism of action would depend on its interaction with molecular targets such as receptors or enzymes. The fluorine atoms in the compound can influence its reactivity and binding affinity due to their electronegativity and ability to form hydrogen bonds .
Comparaison Avec Des Composés Similaires
Methyl 2,5-difluoro-4-propoxybenzoate can be compared with other fluorinated benzoates, such as:
- Methyl 2,5-difluoro-4-methoxybenzoate
- Methyl 2,5-difluoro-4-ethoxybenzoate
- Methyl 2,5-difluoro-4-butoxybenzoate
These compounds share similar structural features but differ in the length and nature of the alkoxy group. The propoxy group in this compound provides unique steric and electronic properties, which can influence its reactivity and applications .
Propriétés
Formule moléculaire |
C11H12F2O3 |
|---|---|
Poids moléculaire |
230.21 g/mol |
Nom IUPAC |
methyl 2,5-difluoro-4-propoxybenzoate |
InChI |
InChI=1S/C11H12F2O3/c1-3-4-16-10-6-8(12)7(5-9(10)13)11(14)15-2/h5-6H,3-4H2,1-2H3 |
Clé InChI |
RFMSHYXUMZUJSH-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=C(C(=C1)F)C(=O)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine](/img/structure/B14040539.png)
![5-Amino-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL hcl](/img/structure/B14040544.png)
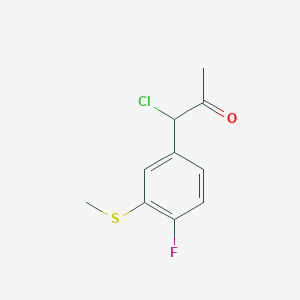
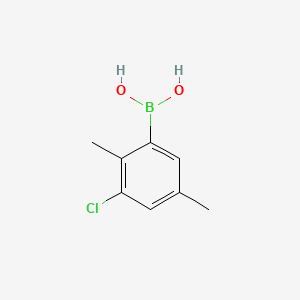
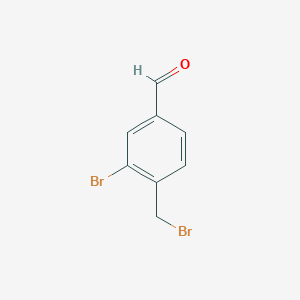
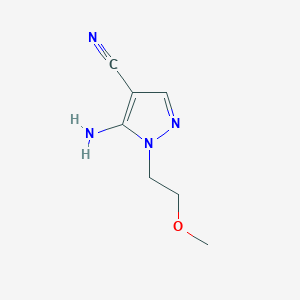
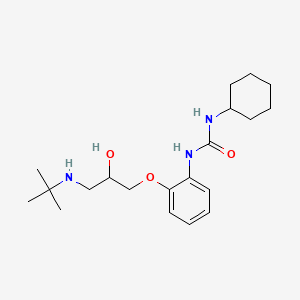
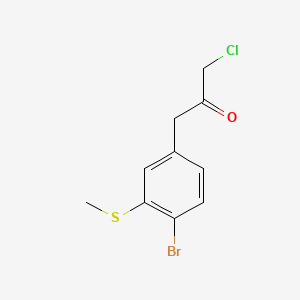
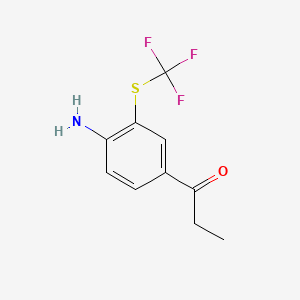

![2-Phenylspiro[3.3]heptane-2-carbonitrile](/img/structure/B14040591.png)
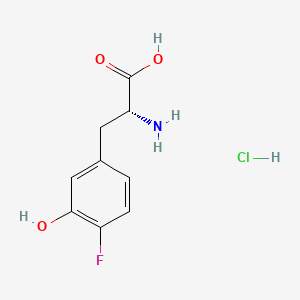
![2-Acetyl-8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B14040597.png)
![(2R,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(triphenylmethoxy)butanoic acid](/img/structure/B14040605.png)
